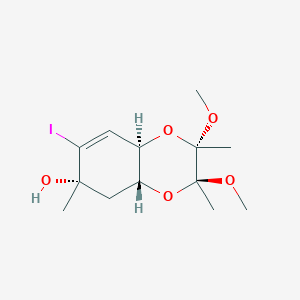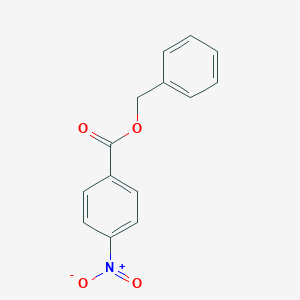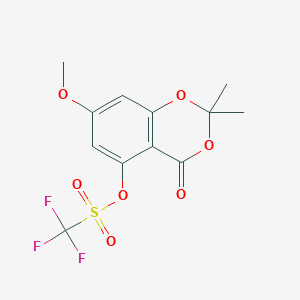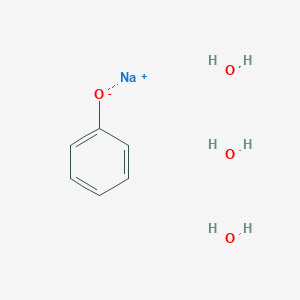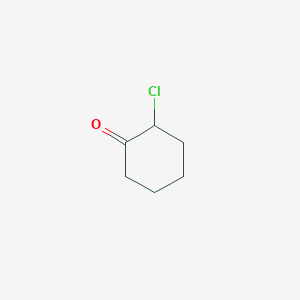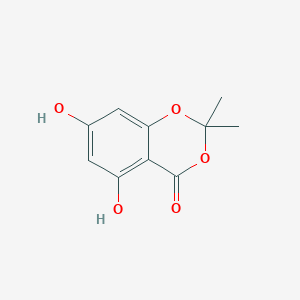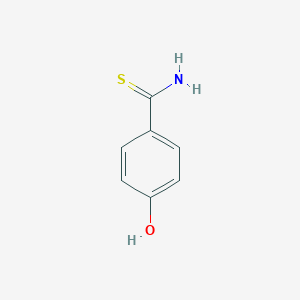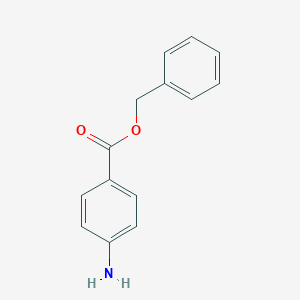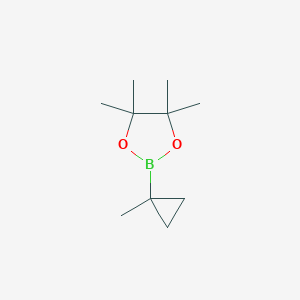![molecular formula C12H12N2O3 B041844 N-[1H-Indol-3-YL-acetyl]glycine acid CAS No. 13113-08-1](/img/structure/B41844.png)
N-[1H-Indol-3-YL-acetyl]glycine acid
概要
説明
“N-[1H-Indol-3-YL-acetyl]glycine acid” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . It is also known as 2- [2- (1H-indol-3-yl)acetamido]acetic acid .
Molecular Structure Analysis
The molecular structure of “N-[1H-Indol-3-YL-acetyl]glycine acid” is C12H12N2O3 . The average molecular weight is 232.2353 .Chemical Reactions Analysis
“N-[1H-Indol-3-YL-acetyl]glycine acid” is known to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain in Salmonella typhimurium .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1H-Indol-3-YL-acetyl]glycine acid” are not fully known. The molecular formula is C12H12N2O3 , and the average molecular weight is 232.2353 .科学的研究の応用
Antiviral Activity
Indole derivatives, including “N-[1H-Indol-3-YL-acetyl]glycine acid”, have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .
Anticancer Applications
Indole derivatives have shown promise in the treatment of cancer. They have been found to have cytotoxic effects on cancer cells, making them potential candidates for anticancer drugs .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity. This suggests that “N-[1H-Indol-3-YL-acetyl]glycine acid” and similar compounds could potentially be used in the development of new anti-HIV drugs .
Antioxidant Properties
Indole derivatives are known for their antioxidant properties. They can help protect the body’s cells from damage caused by free radicals .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, suggesting their potential use in combating various bacterial and fungal infections .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes. They have been found to have antidiabetic properties, which could be beneficial in managing blood sugar levels .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that “N-[1H-Indol-3-YL-acetyl]glycine acid” could potentially have applications in plant growth regulation.
Safety and Hazards
作用機序
Target of Action
N-[1H-Indol-3-YL-acetyl]glycine acid primarily targets the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes are involved in the biosynthesis of tryptophan, an essential amino acid .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that N-[1H-Indol-3-YL-acetyl]glycine acid may interact with its targets, leading to changes in their activity and subsequent effects on cellular processes .
Biochemical Pathways
Given its targets, it is likely involved in thetryptophan biosynthesis pathway . Changes in this pathway can have downstream effects on protein synthesis and other cellular processes.
Result of Action
Given its targets, it may influence the production of tryptophan and subsequently affect protein synthesis .
特性
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1H-Indol-3-YL-acetyl]glycine acid | |
CAS RN |
13113-08-1 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?
A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



